molecular formula C10H13ClN2O B1437667 N-(5-Amino-2-chlorophenyl)-2-methylpropanamide CAS No. 1082152-56-4

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Cat. No.: B1437667
CAS No.: 1082152-56-4
M. Wt: 212.67 g/mol
InChI Key: VRNJJWXCVZTKHX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide: is a chemical compound with a unique structure that includes an amino group and a chlorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)methanesulfonamide
  • N-(5-Amino-2-chlorophenyl)benzamide
  • N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Uniqueness

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNJJWXCVZTKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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